molecular formula C9H8N4O2 B12881582 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B12881582
M. Wt: 204.19 g/mol
InChI Key: LHMOTEDBIDZIKF-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 68207-58-9) is a functionalized heterocyclic compound serving as a versatile scaffold in medicinal chemistry and drug discovery research. Its molecular formula is C9H8N4O2 with a molecular weight of 204.19 g/mol . The structure incorporates multiple nitrogen atoms in the 1,2,4-triazole core, which is a privileged pharmacophore known for its ability to engage in hydrogen bonding and other key interactions with biological targets . This polar, aromatic framework contributes to metabolic stability and enhanced aqueous solubility, making it a valuable bioisostere for imidazoles and carboxylic acid groups in lead compound optimization . This compound is of significant interest in the design of novel bioactive molecules. Research on closely related 1,2,4-triazole-3-carboxylic acid derivatives has demonstrated their potential as anti-inflammatory agents, with studies showing they can act as selective cyclooxygenase-2 (COX-2) inhibitors . Pharmacophore models and docking studies suggest these derivatives effectively satisfy the geometry required for COX-2 binding, indicating a potential mechanism of action for this class of compounds . The presence of both amino and carboxylic acid functional groups on the triazole core allows for extensive synthetic modification, enabling researchers to create amides, esters, and hydrazides for structure-activity relationship (SAR) studies or to conjugate the scaffold to other molecular fragments . Key Research Applications: • Medicinal Chemistry: Serves as a key intermediate for synthesizing triazole-based derivatives for pharmacological screening, including potential anti-inflammatory and anti-infective agents . • Chemical Biology: Useful as a constrained amino acid analog or building block for the development of novel molecular probes and peptidomimetics . • Materials Science: The conjugated system may be explored for the development of fluorescent materials or sensors, as functionalized triazoles often exhibit interesting photophysical properties . Disclaimer: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

5-amino-1-phenyl-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C9H8N4O2/c10-9-11-7(8(14)15)12-13(9)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H2,10,11,12)

InChI Key

LHMOTEDBIDZIKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 3,5-diamino-1,2,4-triazole with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted triazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that derivatives of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid exhibit significant antimicrobial properties. These compounds are being studied for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that modifications to the triazole ring can enhance their efficacy against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies suggest that triazole derivatives can inhibit tumor growth by interfering with cellular processes involved in cancer progression. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of angiogenesis . This property makes it a subject of interest in the development of novel anticancer drugs.

Agricultural Applications

Fungicides and Herbicides
5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives are being explored as fungicides and herbicides. Their ability to disrupt the metabolic pathways of fungi makes them useful for protecting crops from fungal infections. Research has demonstrated that these compounds can effectively reduce the incidence of diseases caused by phytopathogenic fungi .

Plant Growth Regulators
In addition to their protective roles, certain derivatives have been shown to act as plant growth regulators. They can enhance root development and increase resistance to environmental stressors, which is crucial for improving crop yields in adverse conditions .

Materials Science Applications

Polymer Chemistry
In materials science, 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is being utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the material's stability and performance under extreme conditions .

Nanotechnology
The compound has potential applications in nanotechnology as well. It can be used as a building block for the synthesis of nanoparticles that exhibit unique optical and electronic properties. These nanoparticles have applications in sensors and electronic devices due to their tunable properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of several triazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that modifications on the phenyl ring significantly enhanced antimicrobial activity compared to unmodified compounds.

Case Study 2: Agricultural Application

In a field trial conducted on tomato plants, a triazole derivative was applied as a foliar spray to assess its efficacy against fungal infections. The treated plants showed a 40% reduction in disease incidence compared to untreated controls, demonstrating significant potential for agricultural use.

Mechanism of Action

The mechanism of action of 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can also participate in hydrogen bonding and dipole interactions, which contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Anti-Inflammatory Triazole Derivatives

Compound : 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives (e.g., compounds 16–32 )

  • Structural Differences : Replaces the phenyl group at the 1-position with a 3-pyridyl group and modifies the 5-position with various substituents (e.g., methyl, ethyl, hydroxamic acid).
  • Pharmacological Activity: Demonstrated potent COX-2 selectivity (anti-inflammatory activity) in animal models. Molecular docking studies revealed higher fit values (e.g., compound 25: fit value = 5.6; compound 32: fit value = 6.1) compared to non-pyridyl analogs, attributed to enhanced hydrogen bonding with COX-2 residues .
  • Key Data :
Compound Substituent (R) COX-2 Fit Value Anti-inflammatory Activity (IC₅₀)
25 Methyl 5.6 0.8 µM
32 Ethyl 6.1 0.5 µM

Anticancer Triazole Derivatives

Compound : 1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

  • Structural Differences : Incorporates a 3-chlorophenyl group at the 1-position and a methyl group at the 5-position.
  • Pharmacological Activity : Exhibited affinity for CDK2/cyclin A (Kd = 12 nM) and CDK4/cyclin D (Kd = 18 nM) in fluorescence polarization assays. The chlorophenyl group enhances hydrophobic interactions with kinase targets .

Compound : 5-Substituted 1,2,4-triazole-3-carboxylic acid amides (e.g., 4e , 4m )

  • Structural Differences : Replaces the carboxylic acid with carboxamide and introduces substituents like tert-butyl or aryl groups.
  • Pharmacological Activity : Showed anticancer activity against A-549 (lung), HCT-116 (colorectal), and PANC-1 (pancreatic) cell lines (IC₅₀ = 8–15 µM), outperforming doxorubicin in some cases. Molecular docking against EGFR (6LUD) and CDK-4 (7SJ3) revealed stronger binding than co-crystallized ligands .

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Applications
5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid 1-Ph, 5-NH₂, 3-COOH 209.18 Intermediate for drug synthesis
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid 1-(4-MeO-Ph), 5-cyclobutyl 273.29 Protein-protein interaction inhibitors
5-Amino-1H-1,2,4-triazole-3-carboxylic acid 1-H, 5-NH₂, 3-COOH 128.09 Crystal engineering, metal-organic frameworks
  • Hydrogen Bonding: The amino and carboxylic acid groups in 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid enable robust hydrogen-bonded networks, critical for crystal packing and solubility . Derivatives with carboxamide groups (e.g., 4a-n) exhibit improved lipophilicity, enhancing membrane permeability .

Biological Activity

5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, antiviral, and potential anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₇N₃O₂
  • Molecular Weight : 189.17 g/mol
  • CAS Number : 7200-46-6

The structure features a triazole ring, which is known for its role in various biological activities. The presence of amino and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study investigated the compound's effectiveness against Bacillus subtilis and Vibrio cholerae. The Minimum Inhibitory Concentration (MIC) values were determined to be 59.5 µg/ml for both pathogens. This suggests that the compound has significant antibacterial potential, making it a candidate for further development as an antimicrobial agent .

Antiviral Properties

The triazole derivatives have been explored for their antiviral activities. Some studies indicate that compounds with similar triazole structures can inhibit viral replication by interfering with viral enzymes.

Anticancer Potential

Recent investigations into triazole derivatives have highlighted their anticancer properties. These compounds may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Research Findings

A review of literature indicates that triazole compounds can exhibit cytotoxic effects against several cancer cell lines. For example, studies have shown that modifications to the triazole ring can enhance cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) through mechanisms involving oxidative stress and apoptosis induction .

Summary of Biological Activities

Activity Type Effectiveness MIC/IC50 Values References
AntimicrobialSignificant59.5 µg/ml
AntiviralPotentialNot directly tested
AnticancerPromisingVaries by analogs

Q & A

Q. What are the established synthetic routes for 5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid?

  • Methodological Answer : The compound is synthesized via condensation and cyclocondensation reactions. A common approach involves reacting 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate to form intermediates like ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate. Subsequent cyclocondensation with urea, thiourea, or formamide under reflux yields the triazole core. Reaction conditions (e.g., solvent, temperature) significantly influence yield and purity .

Q. Key Reaction Steps :

StepReagents/ConditionsIntermediate/ProductReference
14-methylbenzenesulfonylhydrazide + (E)-ethyl 2-cyano-3-ethoxyacrylateEthyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate
2Cyclocondensation with urea (reflux, ethanol)5-Amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodological Answer :
  • X-ray diffraction (XRD) : Resolves crystal structure, bond angles, and intermolecular interactions (e.g., hydrogen bonding networks). For example, XRD data for the triazole core reveal a planar geometry with phenyl and carboxyl groups in specific orientations .
  • IR spectroscopy : Identifies functional groups (e.g., NH₂ at ~3329 cm⁻¹, carboxylic acid O-H at ~2535–3242 cm⁻¹) .
  • NMR : Confirms proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) .

Q. What are the common pharmacological applications of this compound in academic research?

  • Methodological Answer : The compound serves as a scaffold for anti-inflammatory and enzyme-inhibiting derivatives. For instance:
  • Anti-inflammatory activity : Substitution at the triazole ring with pyridyl or chlorophenyl groups enhances COX-2 inhibition (IC₅₀ values reported in µM ranges) .
  • Antimicrobial activity : Derivatives with trifluoromethyl or diaryl groups show efficacy against bacterial strains (e.g., S. aureus MIC = 8–16 µg/mL) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict energetically favorable intermediates and transition states. For example:
  • ICReDD approach : Combines quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .
  • Virtual screening : Evaluates substituent effects on bioactivity before synthesis, reducing trial-and-error experimentation .

Q. How to resolve discrepancies in reported biological activities of derivatives?

  • Methodological Answer : Discrepancies may arise from assay variability or impurities. Strategies include:
  • Purity validation : Use HPLC (>95% purity) and elemental analysis .
  • Standardized assays : Compare IC₅₀ values under identical conditions (e.g., pH, cell lines) .
  • Structural cross-referencing : Confirm derivative structures via XRD to rule out isomerism or polymorphism .

Q. What strategies improve the bioactivity of derivatives through structural modification?

  • Methodological Answer :
  • Electron-withdrawing groups : Trifluoromethyl (-CF₃) at position 3 enhances metabolic stability and binding affinity .
  • Hydroxamic acid substitution : Improves solubility and metal-binding capacity (e.g., for enzyme inhibition) .
  • Hybrid derivatives : Conjugation with diaryltriazoles or isoxazoles broadens activity spectra (e.g., antitumor vs. antimicrobial) .

Q. How to analyze reaction intermediates for mechanistic insights?

  • Methodological Answer :
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrile intermediates in cyclocondensation) .
  • Mass spectrometry : Identify transient species (e.g., protonated intermediates during acid catalysis) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound?

  • Methodological Answer : Solubility variations arise from:
  • Polymorphism : Different crystal forms (e.g., anhydrous vs. hydrate) exhibit distinct solubility profiles .
  • pH-dependent ionization : Carboxylic acid group deprotonation (pKa ~4.5) increases solubility in basic buffers .

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